1-Phenylpiperidine-4-carboxylic acid
Overview
Description
1-Phenylpiperidine-4-carboxylic acid (1-PP4CA) is a synthetic organic compound belonging to the family of phenylpiperidine derivatives. It is a white crystalline solid that has been used in scientific research for decades. As a versatile compound, 1-PP4CA has been used in a variety of applications, including medicinal chemistry, drug discovery, and biochemistry. It has also been used in laboratory experiments to study the effects of various biochemical pathways.
Scientific Research Applications
Applications in Material Science and Biochemistry
The derivative 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a spin-labeled α-amino acid, has been used as a β-turn and 310/α-helix inducer in peptides. It also serves as a rigid electron spin resonance probe and fluorescence quencher, finding applications in material science and biochemistry (Toniolo et al., 1998).
Potential SP Antagonists
Researchers synthesized substituted (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamides and acylated derivatives of (±)-trans-5-amino-1-benzyl-6-phenylpiperidin-2-one, which share moieties with common SP antagonists, suggesting potential similar activities (Burdzhiev & Stanoeva, 2010).
Role in Phosphotyrosyl Peptide Binding
A study placed a 4-aminopiperidine-4-carboxylic acid residue in a Grb2 SH2 domain-binding peptide, acylating it with various groups to explore potential binding interactions. This study is significant in understanding peptide-protein interactions (Kang et al., 2007).
Applications in Solid-State Chemistry
A new carboxylic acid ligand, 2,4-bis-oxyacetate-benzoic acid, was introduced to construct novel metal-organic frameworks. This research contributes to the development of materials with potential applications in various fields, including photoluminescence (Lv et al., 2015).
Structural and Spectral Studies
The compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was studied for its structural, spectral, and theoretical properties. This research is vital for understanding the physical and chemical characteristics of such compounds (Viveka et al., 2016).
Use in Catalysis
2,4-Bis(trifluoromethyl)phenylboronic acid, effective in catalyzing dehydrative amidation between carboxylic acids and amines, has implications in catalysis and synthetic chemistry (Wang et al., 2018).
Development of Pharmaceutically Active Compounds
The reaction of glutaric anhydride with N-benzylidenebenzylamine, leading to substituted piperidin-2-ones, is significant in the synthesis of compounds with potential pharmaceutical activities (Burdzhiev & Stanoeva, 2006).
Synthesis of Piperidines
2-(2-Cyano-2-phenylethyl)aziridines were converted into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. This research enhances our understanding of the synthesis and applications of piperidine derivatives (Vervisch et al., 2010).
properties
IUPAC Name |
1-phenylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLCEJNZWAYHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241003 | |
Record name | 1-Phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperidine-4-carboxylic acid | |
CAS RN |
94201-40-8 | |
Record name | 1-Phenyl-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94201-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylpiperidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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